5-Chloro-1-(4-fluorophenyl)-1H-indole
Overview
Description
5-Chloro-1-(4-fluorophenyl)-1H-indole is a research compound with the molecular formula C14H9ClFN . It has a molecular weight of 245.68 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-(4-fluorophenyl)-1H-indole consists of a chlorine atom and a fluorine atom attached to different carbon atoms in the indole and phenyl rings, respectively .Physical And Chemical Properties Analysis
5-Chloro-1-(4-fluorophenyl)-1H-indole has a molecular weight of 245.68 g/mol . More specific physical and chemical properties are not detailed in the retrieved papers.Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including those derived from 5-Chloro-1-(4-fluorophenyl)-1H-indole, play a significant role in organic chemistry due to their wide range of biological activities. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, highlighting the importance of indole alkaloids from lysergic acid to vincristine in inspiring chemists for over a century. This classification aids in understanding new approaches to indole construction and encourages exploration within this domain, emphasizing the molecule's role in advancing synthetic methods Taber & Tirunahari, 2011.
Biomedical Significance
The review by Padmavathi et al. (2021) underlines the pharmacological significance of indole derivatives, noting their anticancer, anticonvulsant, antimicrobial, and antiviral properties. This work suggests that 5-Chloro-1-(4-fluorophenyl)-1H-indole, as a precursor to such derivatives, could have vast potential in drug discovery and development. By synthesizing and studying indole derivatives, researchers can discover novel therapeutic agents with broad applications in medicine Padmavathi et al., 2021.
Antiviral Research
Famiglini and Silvestri (2018) discuss indolylarylsulfones, highlighting the potent antiviral activity of these compounds against human immunodeficiency virus type 1 (HIV-1). The structural modifications, such as the introduction of fluorine at position 4 of the indole ring, suggest the relevance of 5-Chloro-1-(4-fluorophenyl)-1H-indole in synthesizing highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs). This area of research showcases the compound's potential in developing new antiretroviral agents for AIDS treatment Famiglini & Silvestri, 2018.
Fluorescence Imaging in Neurosurgery
Acerbi et al. (2022) contribute to the understanding of intraoperative fluorescence imaging in neurosurgery, specifically in tumor visualization and therapeutic applications. While not directly mentioning 5-Chloro-1-(4-fluorophenyl)-1H-indole, the use of fluorophores in this context underlines the broader potential of fluorinated indole derivatives in enhancing diagnostic and therapeutic techniques in oncology. The exploration of novel fluorophores for surgical guidance is an exciting area where such compounds could play a significant role Acerbi et al., 2022.
properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-1-6-14-10(9-11)7-8-17(14)13-4-2-12(16)3-5-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEKQDWSLSXYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437047 | |
Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-fluorophenyl)-1H-indole | |
CAS RN |
138900-22-8 | |
Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138900-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole, 5-chloro-1-(4-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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